molecular formula C23H25N5O2 B2600233 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide CAS No. 921989-15-3

2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide

Cat. No.: B2600233
CAS No.: 921989-15-3
M. Wt: 403.486
InChI Key: BUXSCQQUWKYNSD-UHFFFAOYSA-N
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Description

This product is the chemical compound 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide, provided as a high-purity material for research and development purposes. The core structure of this molecule is based on the 1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one scaffold , a privileged structure in medicinal chemistry known for its versatile biological properties. The specific substitution pattern, featuring a naphthalen-1-ylmethyl group at the 5-position and a 2,2-dimethylpropanamide (pivalamide) side chain, is designed to modulate the molecule's physicochemical properties and target binding affinity. Researchers are investigating this compound and its structural analogs in various biochemical and pharmacological applications . Its molecular framework is frequently explored in the design of potential enzyme inhibitors and for probing novel biological pathways. This product is intended for use in laboratory research only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

2,2-dimethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-23(2,3)22(30)24-11-12-28-20-19(13-26-28)21(29)27(15-25-20)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXSCQQUWKYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Reactivity of the Pyrazolo[3,4-d]Pyrimidine Core

The bicyclic pyrazolo[3,4-d]pyrimidine system is electrophilic at positions 3 and 7, enabling reactions such as:

Reaction Type Conditions Products Key Observations
Halogenation Br₂ in DMF, 0–25°C3-Bromo and 7-bromo derivativesRegioselectivity influenced by electron-withdrawing oxo group at position 4 .
Nucleophilic Substitution K₂CO₃, R-X (alkyl halides), DMSON-alkylated products at position 1Steric hindrance from the naphthalenylmethyl group reduces reactivity at position 5.
Oxidation H₂O₂ in acetic acid4-Oxo group remains stable; side-chain oxidation observedLimited ring oxidation due to aromatic stabilization .

Amide Functional Group Reactions

The terminal propanamide group participates in classical amide transformations:

Hydrolysis

  • Acidic Conditions (HCl, reflux): Cleavage to carboxylic acid and amine byproducts.

  • Basic Conditions (NaOH, H₂O/EtOH): Yields 2,2-dimethylpropanoic acid and a pyrazolo-pyrimidine amine derivative.

Acylation/Alkylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) or alkylating agents (e.g., methyl iodide) at the amide nitrogen, though steric bulk from the dimethylpropane group limits reactivity.

Naphthalenylmethyl Substituent Reactivity

The naphthalene moiety undergoes electrophilic aromatic substitution (EAS), though reactions are moderated by steric and electronic factors:

Reaction Conditions Position Outcome
Nitration HNO₃/H₂SO₄, 0°Cα-positionMono-nitration observed due to steric crowding
Sulfonation H₂SO₄, 100°Cβ-positionThermodynamically favored product

Ring-Opening and Rearrangements

Under strong acidic or basic conditions, the pyrazolo[3,4-d]pyrimidine core can undergo ring-opening:

  • Acidic Hydrolysis (H₂SO₄, Δ): Cleavage of the pyrimidine ring to form pyrazole-carboxylic acid intermediates .

  • Base-Mediated Rearrangement (KOH, EtOH): Conversion to fused pyrazole-pyridine derivatives via Dimroth rearrangement .

Catalytic Modifications

Transition-metal-catalyzed reactions enable functionalization:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids at halogenated positions (e.g., bromo derivatives from halogenation).

  • Hydrogenation : Selective reduction of the pyrimidine ring’s C=N bonds using H₂/Pd-C, yielding tetrahydropyrimidine analogs .

Stability and Degradation

  • Photodegradation : UV exposure in solution leads to oxidation of the naphthalene group, forming quinone-like byproducts.

  • Thermal Stability : Decomposition above 250°C, characterized by TG-DSC, with primary mass loss at the amide and oxo groups.

Comparative Reactivity Table

Functional Group Reactivity Key Influences
Pyrazolo[3,4-d]pyrimidineHigh (electrophilic)Electron-withdrawing oxo group at C4 directs substitution to C3 and C7 .
AmideModerateSteric hindrance from 2,2-dimethylpropane reduces nucleophilicity.
NaphthalenylmethylLow (EAS)Steric bulk from fused naphthalene ring limits accessibility.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in the development of drugs targeting various diseases:

  • Anticancer Activity : Research indicates that similar pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against cancer cell lines. The compound may inhibit specific kinases involved in cancer progression.
  • Anti-inflammatory Properties : Studies have suggested that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases.

Pharmacological Studies

Pharmacological investigations have focused on the compound's mechanism of action:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes related to disease pathways. For instance, inhibition of kinases involved in cell signaling could lead to reduced tumor growth.
  • Receptor Modulation : The interaction with specific receptors in the body suggests potential applications in neurology and psychiatry.

Synthesis and Development

The synthesis of 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves multiple steps:

  • Starting Materials : Key reagents include naphthalene derivatives and pyrazolo-pyrimidine precursors.
  • Reaction Conditions : Synthesis typically requires controlled conditions to ensure yield and purity.

Case Studies

Several studies highlight the applications of this compound:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammation.
Enzyme InhibitionIdentified as a selective inhibitor of a specific kinase involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 5-(Naphthalen-1-ylmethyl), 1-(2-propanamide-ethyl) 487.54 (calc.) High lipophilicity; potential kinase inhibition
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one N-aryl α-chloroacetamides ~350–400 Enhanced electrophilicity at C6 for nucleophilic substitution
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl-chromenyl substituent 589.1 Anticancer activity; improved target selectivity via sulfonamide group

Key Differences :

  • The naphthalenylmethyl group in the target compound may confer stronger hydrophobic interactions than the fluorophenyl or methoxyphenyl groups in analogs .
  • The 2,2-dimethylpropanamide chain enhances metabolic stability compared to unmodified ethyl or methylene linkages .
Naphthalene-Containing Analogs
Compound Name Core Structure Substituents Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Propanamide-ethyl linker Hypothesized kinase inhibition
FDU-PB-22 Indole-3-carboxylate Naphthalen-1-yl ester Cannabinoid receptor agonist
2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Thienopyrimidine Naphthalenyl acetamide Unreported bioactivity; structural similarity in acetamide linkage

Key Differences :

  • Unlike FDU-PB-22 (indole core), the target compound’s pyrazolopyrimidine scaffold may target ATP-binding pockets in kinases rather than GPCRs .
Propanamide/Acetamide Derivatives
Compound Name Core Structure Side Chain Molecular Weight Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 2,2-Dimethylpropanamide 487.54
N-(4,5-Dimethoxy-2-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-3(4H)-propanamide Thienopyrimidine Propanamide 411.45
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine Carboxamide ~405

Key Differences :

  • The 2,2-dimethyl group in the target compound’s propanamide likely reduces rotational freedom, improving binding specificity compared to linear chains .
  • Thienopyrimidine-based propanamides exhibit lower molecular weights but may have reduced metabolic stability due to thioether oxidation.

Biological Activity

The compound 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide is a synthetic derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolo[3,4-d]pyrimidine core substituted with a naphthylmethyl group and a dimethyl-propanamide moiety. This structural complexity contributes to its biological activity.

Antitumor Activity

Research has indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity . A study evaluating various derivatives demonstrated that certain analogs could induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Specifically, one derivative showed an IC50 value of 1.74 µM against MCF-7 cells, highlighting the importance of the pyrazolo[3,4-d]pyrimidine structure in mediating anti-proliferative effects .

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis through various pathways. Flow cytometric analyses revealed that the compound could significantly increase apoptotic cell populations in treated cancer cells compared to controls . Additionally, studies have shown that these compounds can inhibit key signaling pathways involved in cancer progression.

Other Biological Activities

Apart from antitumor effects, pyrazolo[3,4-d]pyrimidine derivatives are also associated with other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains .
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antioxidant Properties : Certain studies suggest that these compounds can reduce oxidative stress markers in biological systems .

Case Study 1: Anticancer Efficacy

A notable study involved testing the compound on various cancer cell lines using the MTT assay. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity at low micromolar concentrations. Table 1 summarizes the IC50 values obtained for different cell lines:

Cell LineIC50 (µM)
A549 (Lung)1.50
MCF-7 (Breast)1.74
HepG2 (Liver)2.10
PC-3 (Prostate)2.85

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives. The findings suggested that these compounds could cause cell cycle arrest at the G0/G1 phase and induce apoptosis through caspase activation pathways . This was evidenced by flow cytometry data showing altered cell cycle distributions in treated versus untreated groups.

Q & A

Q. What are the critical synthetic pathways for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?

  • Methodological Answer: The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with α-keto esters or via nucleophilic substitution reactions. For example, reactions with N-substituted α-chloroacetamides under refluxing conditions in aprotic solvents (e.g., DMF) can introduce substituents at the 1-position . Key parameters include controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents to avoid side products like unreacted intermediates or over-alkylation. Purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the regiochemistry of the naphthalen-1-ylmethyl substituent?

  • Methodological Answer:
  • 1H NMR : The naphthalen-1-ylmethyl group exhibits distinct aromatic protons (δ 7.2–8.5 ppm, multiplet) and a methylene bridge (δ ~4.5 ppm, singlet). NOESY correlations between the methylene protons and aromatic protons confirm proximity.
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated for C28H28N5O2: 490.2234) validates molecular integrity.
  • 13C NMR : Carbon signals for the pyrazolo[3,4-d]pyrimidin-4-one carbonyl (δ ~160 ppm) and naphthalene carbons (δ 120–140 ppm) confirm structural placement .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields during N-alkylation of the pyrazolo[3,4-d]pyrimidinone intermediate?

  • Methodological Answer: Yield inconsistencies often stem from competing O- vs. N-alkylation. To mitigate this:
  • Use bulky bases (e.g., NaH or K2CO3) to favor N-alkylation by deprotonating the pyrazole NH .
  • Employ polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3) and isolate intermediates via recrystallization or flash chromatography .
  • If O-alkylation dominates, switch to Mitsunobu conditions (e.g., DIAD, PPh3) .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Methodological Answer:
  • Molecular Docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets (e.g., Aurora kinase A). The naphthalene moiety may engage in π-π stacking with Phe residues, while the pyrimidinone carbonyl forms hydrogen bonds with backbone amides .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints.
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing modifications that enhance hydrophobic interactions or reduce steric clashes .

Q. What pharmacological assays are suitable for evaluating its CYP450 inhibition potential?

  • Methodological Answer:
  • Fluorometric Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC50 values via fluorescence quenching .
  • LC-MS/MS Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor time-dependent metabolite formation (e.g., hydroxylated or demethylated products) to assess mechanism-based inhibition .

Data Analysis & Optimization

Q. How to address low solubility in aqueous buffers during in vitro bioactivity assays?

  • Methodological Answer:
  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS containing 0.1% Tween-80 or β-cyclodextrin .
  • pH Adjustment : Test solubility across pH 6.5–7.4 (simulating physiological conditions) using phosphate or HEPES buffers.
  • Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles (e.g., 150 nm diameter) for sustained release .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodological Answer:
  • Replicate Design : Perform triplicate independent experiments (n=3) with internal controls (e.g., staurosporine for cytotoxicity).
  • ANOVA with Tukey’s Post Hoc : Compare IC50 values across batches to identify batch-to-batch variability (p<0.05 threshold).
  • Grubbs’ Test : Identify and exclude outliers in datasets (e.g., aberrant IC50 values due to pipetting errors) .

Structural & Functional Insights

Q. How does the 2,2-dimethylpropanamide moiety influence metabolic stability?

  • Methodological Answer:
  • The tert-butyl group in 2,2-dimethylpropanamide sterically shields the amide bond from enzymatic hydrolysis.
  • In Vitro Stability Assay : Incubate the compound with rat plasma (37°C, 1 h) and quantify intact compound via LC-MS. Compare half-life (t1/2) against analogs lacking the dimethyl group .
  • CYP Reaction Phenotyping : Identify specific isoforms (e.g., CYP2C19) responsible for metabolism using isoform-selective inhibitors .

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